(+)-Isomenthone
Overview
Description
Synthesis Analysis
(+)-Isomenthone has been synthesized through various organic reactions, including highly enantioselective processes. For instance, a novel synthesis approach involves the use of (+)-isomenthone-derived 1,3-diol ligands for catalyzing asymmetric aldol reactions, showcasing the compound's versatility in synthetic organic chemistry (Gardiner et al., 2003). Additionally, the synthesis of various isomers and the exploration of enantioselective reactions highlight the compound's utility in preparing chiral building blocks for further chemical transformations (Grassi et al., 1985).
Molecular Structure Analysis
The conformational landscape of (+)-isomenthone has been explored through microwave spectroscopy, revealing insights into its structural dynamics and the effects of its conformation on reactivity and interaction with other molecules (Xu et al., 2015). These studies are crucial for understanding the fundamental aspects of its chemical behavior.
Chemical Reactions and Properties
(+)-Isomenthone participates in various chemical reactions, such as isomerization and multicomponent reactions, which are pivotal in synthesizing complex organic molecules. Its role in the cis-trans isomerization of organic molecules has implications for synthetic strategies and molecular design (Dugave & Demange, 2003). The compound's involvement in isocyanide-based multicomponent reactions further underscores its versatility in organic synthesis (Dömling, 2002).
Scientific Research Applications
Protection of Human Dermal Fibroblasts : Isomenthone has been shown to protect human dermal fibroblasts from TNF-α-induced cell death. This protection is attributed to the blocking of activation in the JNK and p38 MAPK pathways, which subsequently prevents downstream apoptotic events (Jung et al., 2012).
Catalysis in Asymmetric Aldol Reaction : It has been used in the synthesis of new (+)-isomenthone-derived 1,3-diol ligands. These ligands have demonstrated the ability to catalyze an asymmetric aldol reaction with high enantiomeric excess (87-90% e.e.) (Gardiner et al., 2003).
Analytical Chemistry and Traditional Medicine : A validated HPLC/photodiode array method has been developed for determining isomenthone in Ziziphora tenuior, a plant used in traditional medicine for treating various ailments like fever and gastrointestinal disorders (Ghassemi et al., 2013).
Green Chemistry Applications : The "green" modification of the acid-catalyzed isomerization of (−)-menthone to (+)-isomenthone using an acid-form ion-exchange resin has been studied for its environmental benefits, including significant waste reduction and hazard elimination (Ginzburg et al., 2014).
Stereoselective Hydrogenation Studies : Research has been conducted on the stereoselective hydrogenation of (−)-menthone and (+)-isomenthone mixtures using nickel catalysts. This study focuses on the production of non-equilibrium mixtures of isomers, particularly those containing less stable menthol isomers (Kukula & Červený, 2000).
Synthesis and Stereostructure : The synthesis and proof of stereostructure of a new (+)-isomenthone-derived homochiral 1,3-diol have been achieved, with its structure validated through coupling data and NOE experiments (Gardiner et al., 1998).
Conformational Landscape Exploration : A study identified three conformations of menthone and one for isomenthone, utilizing a computer program to automatically identify different species in a dense broadband microwave spectrum (Schmitz et al., 2015).
properties
IUPAC Name |
(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044475, DTXSID001015953 | |
Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R)-Isomenthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless slightly oily liquid with a peppermint odour | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.925 | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
(+)-Isomenthone | |
CAS RN |
1196-31-2, 491-07-6 | |
Record name | (1R,4R)-Isomenthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomenthone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R)-Isomenthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-isomenthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomenthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMENTHONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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